
C6 Ceramide-13C2,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C6 Ceramide-13C2,d2 is a synthetic analog of ceramide, a sphingolipid metabolite that plays a crucial role in cellular signaling pathways. Ceramides are known for their ability to deactivate multiple oncogenic signaling pathways and promote cell death, making them significant in cancer research . This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various scientific studies, including metabolic and pharmacokinetic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C6 Ceramide-13C2,d2 involves the incorporation of isotopically labeled carbon and deuterium atoms into the ceramide structure. One common method includes the base hydrolysis and organic extraction of plasma spiked with the internal standard this compound . The extracts are then run on a chromatographic column with isocratic elution using acetonitrile:water (50:50% v/v) with 0.1% formic acid at 0.4 mL/minute and 30°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-quality, certified reference materials. The process ensures high purity and consistency, which is crucial for its application in research .
Analyse Chemischer Reaktionen
Types of Reactions
C6 Ceramide-13C2,d2 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides to dihydroceramides.
Substitution: Ceramides can undergo substitution reactions to form different ceramide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, and various ceramide analogs, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
C6 Ceramide-13C2,d2 has a wide range of scientific research applications:
Wirkmechanismus
C6 Ceramide-13C2,d2 exerts its effects by stimulating protein phosphatase 2A and activating MAP kinase . It induces apoptosis by promoting the dephosphorylation of pro-mitogenic signaling cascades, including AKT, ERK, and STAT3. This action is facilitated through the activation of PKCζ and PP1/PP2A protein phosphatases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C6 Ceramide: A non-labeled analog that also activates the ceramide pathway and induces apoptosis.
C6 Ceramide-d7: A deuterium-labeled analog used in similar research applications.
N-Hexanoylsphingosine: Another ceramide analog with similar biological activities.
Uniqueness
C6 Ceramide-13C2,d2 is unique due to its isotopic labeling with carbon-13 and deuterium, which enhances its utility in metabolic and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological systems, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C24H47NO3 |
|---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i21+1D2,22+1 |
InChI-Schlüssel |
NPRJSFWNFTXXQC-NICJHGTRSA-N |
Isomerische SMILES |
[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


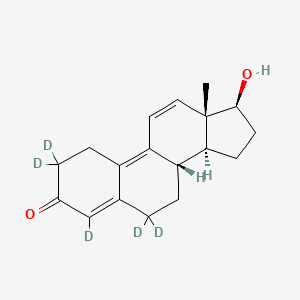
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

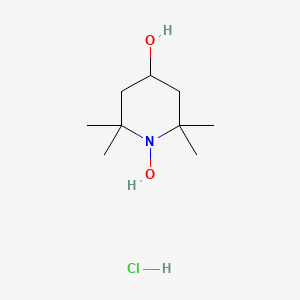

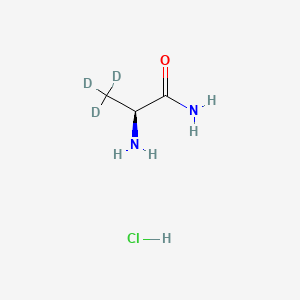
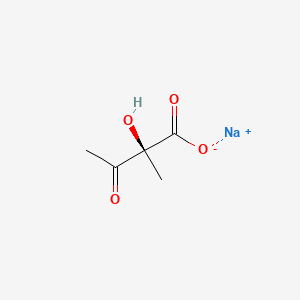
![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
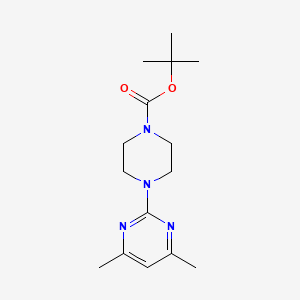
![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)
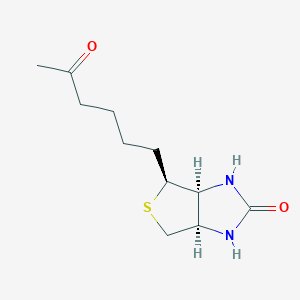
![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
